![molecular formula C18H14ClN3O4 B5549432 methyl 4-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate](/img/structure/B5549432.png)

methyl 4-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functionalization reactions. Compounds with similar structures, such as those containing the 1,3,4-oxadiazole ring, are typically synthesized through reactions that include the formation of intermediates like hydrazino derivatives, followed by cyclization with carbon disulfide and potassium hydroxide, leading to substituted 1,3,4-oxadiazolin-5thiones (Havaldar & Khatri, 2006)(Havaldar & Khatri, 2006).

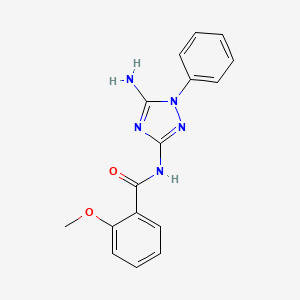

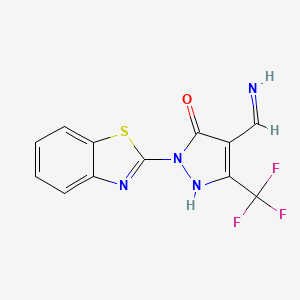

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by X-ray crystallography, NMR, and IR spectroscopy. Studies show that molecules like methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate exhibit polarized molecular-electronic structures and are linked into chains or sheets by a combination of hydrogen bonds, which could indicate similar structural properties for our compound of interest (Portilla et al., 2007)(Portilla et al., 2007).

Chemical Reactions and Properties

Compounds with 1,3,4-oxadiazole moieties may undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on their functional groups. For instance, the presence of the 1,3,4-oxadiazole ring impacts the mesomorphic behavior and photoluminescent properties, as observed in derivatives like cholesteryl and methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate (Han et al., 2010)(Han et al., 2010).

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility in various solvents can be influenced by the molecular structure. The presence of electron-withdrawing or donating groups can significantly alter these properties. For instance, the introduction of methoxy and cyano groups to a thiophenyl moiety in methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate significantly affects its luminescence properties (Kim et al., 2021)(Kim et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other compounds, are crucial in understanding the potential applications of the compound. The molecular structure, especially the presence of the 1,3,4-oxadiazole ring, plays a significant role in determining these properties. For example, the stability and reactivity of compounds like 3-oxo-4-amino-1,2,3-oxadiazole derivatives show pronounced acid/base stability due to their molecular structure (Bohle & Perepichka, 2009)(Bohle & Perepichka, 2009).

Applications De Recherche Scientifique

Synthesis and Mesomorphic Behavior

A study on the synthesis and characterization of 1,3,4-oxadiazole derivatives, including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate, explored their phase behaviors and photoluminescent properties. These compounds displayed nematic and/or smectic A mesophases with relatively narrow temperature ranges and showed strong blue fluorescence emission, indicating potential applications in materials science for their unique mesomorphic and luminescent properties (Han, Wang, Zhang, & Zhu, 2010).

Selective and Colorimetric Fluoride Chemosensors

Research into novel anion sensors, including methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate, has shown these molecules to be effective in sensing fluoride ions through colorimetric changes. This suggests applications in environmental monitoring and analytical chemistry for detecting fluoride concentrations (Ma, Li, Zong, Men, & Xing, 2013).

Luminescence and Magnetic Behaviors in Coordination Polymers

The creation of metal–organic coordination polymers using 4-substituted tetrazole–benzoate ligands has been studied for their structural, luminescent, and magnetic properties. These findings open pathways for the development of new materials with potential applications in optoelectronics and information storage technologies (Sun, Wang, Zhang, Li, Cao, Zhang, Zeng, Pang, Fan, Xu, & Song, 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[[3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O4/c1-25-18(24)13-4-2-11(3-5-13)10-20-16(23)17-21-15(22-26-17)12-6-8-14(19)9-7-12/h2-9H,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCVKUPTYHQEMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[[[3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)

![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5549399.png)

![1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone](/img/structure/B5549404.png)

![methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5549408.png)

![8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5549410.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5549416.png)

![2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5549418.png)